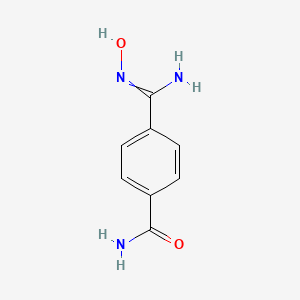

4-(-N'-hydroxycarbamimidoyl)benzamide

Description

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

4-(N'-hydroxycarbamimidoyl)benzamide |

InChI |

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |

InChI Key |

AZTOWTOBHDLODP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Amidoxime Bridge: Technical Profile of 4-(N'-hydroxycarbamimidoyl)benzamide

Executive Summary

4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidino-benzamide oxime) represents a pivotal structural motif in medicinal chemistry, specifically within the design of prodrugs for serine protease inhibitors . Structurally, it serves as the bio-reversible N-hydroxylated derivative of 4-amidinobenzamide.

Its primary utility lies in overcoming the pharmacokinetic limitations of amidines. While amidines are potent arginine mimetics (critical for binding to Trypsin, Factor Xa, and Thrombin), their high basicity (pKa ~11–12) prevents oral bioavailability. The 4-(N'-hydroxycarbamimidoyl)benzamide scaffold lowers the pKa to physiological ranges (~6–8) and increases lipophilicity, allowing membrane permeation before being retro-reduced to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Chemical Identity & Structural Analysis[1][2][3]

This molecule is a bifunctional benzene derivative featuring a stable amide group at position 1 and an amidoxime group at position 4.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(N'-hydroxycarbamimidoyl)benzamide |

| Common Synonyms | 4-Amidinobenzamide oxime; |

| CAS Number | 35943-86-5 |

| Molecular Formula | |

| Molecular Weight | 179.18 g/mol |

| SMILES | NC(=O)C1=CC=C(C1)C(N)=NO |

Structural Isomerism

The amidoxime moiety exhibits geometric isomerism around the C=N double bond, existing as Z (syn) and E (anti) isomers.

-

Thermodynamics: The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

-

Implication: In solution, rapid equilibration may occur, but the specific binding to the mARC enzyme system often favors one conformation, influencing the rate of bio-reduction.

Physicochemical Properties: The Prodrug Advantage

The transformation of the amidine to the amidoxime drastically alters the physicochemical profile, facilitating oral absorption.

Comparative Analysis: Amidoxime vs. Amidine

| Property | 4-(N'-hydroxycarbamimidoyl)benzamide (Prodrug) | 4-Amidinobenzamide (Active) | Impact on Drug Delivery |

| Basicity (pKa) | ~5.5 – 6.5 (Amphoteric) | ~11.5 (Strong Base) | Amidoxime is uncharged at intestinal pH (6.8), enhancing passive diffusion. |

| Lipophilicity (LogP) | ~0.5 – 1.0 | < -1.0 (Hydrophilic) | Increased LogP improves membrane permeability. |

| H-Bonding | Donor/Acceptor (OH group) | Strong Donor (Cationic) | The OH group reduces solvation energy penalties during transport. |

| Solubility | Soluble in DMSO, MeOH, EtOH | Water soluble (as salt) | Formulation flexibility. |

Synthesis Protocol

Objective: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide from 4-cyanobenzamide via nucleophilic addition of hydroxylamine.

Reaction Logic

The reaction utilizes the nucleophilic attack of free hydroxylamine (

-

Critical Control: Temperature must be controlled (60–80°C) to prevent the "over-reaction" hydrolysis of the amidoxime to a hydroxamic acid or amide.

-

Base Selection: Potassium carbonate (

) or Triethylamine (

Experimental Workflow

Figure 1: Step-by-step synthetic pathway for the conversion of nitrile precursors to amidoximes.

Detailed Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Hydroxylamine Hydrochloride (3.0 eq) and Potassium Carbonate (1.5 eq) in a mixture of Ethanol/Water (2:1 v/v). Stir for 15 minutes to generate free base.

-

Addition: Add 4-cyanobenzamide (1.0 eq) to the mixture.

-

Reflux: Heat the mixture to 70–80°C. Maintain reflux for 6–12 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime spot (lower Rf).

-

-

Workup: Evaporate the ethanol under reduced pressure. Add ice-cold water to the residue.

-

Crystallization: The product often precipitates upon cooling. Filter the white solid.

-

Purification: Recrystallize from hot water or ethanol/water mixture if necessary. Dry under vacuum over

.

Biotransformation: The mARC Pathway[6]

The defining feature of 4-(N'-hydroxycarbamimidoyl)benzamide is its role as a substrate for the mARC system . This pathway is distinct from P450 metabolism and is crucial for activating amidoxime prodrugs (e.g., Ximelagatran, Sibrafiban derivatives).

Mechanism of Action

The reduction of the N-O bond is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, in concert with Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cyt b5 R).[1]

Figure 2: Electron transport chain facilitating the reduction of the amidoxime prodrug to the active amidine.

Biological Significance[8]

-

Subcellular Localization: Outer mitochondrial membrane.

-

Species Differences: Researchers must note that mARC activity varies significantly between species (Rat > Human > Dog), which impacts the scaling of PK/PD data during drug development [1, 2].

Analytical Characterization

Validating the structure requires specific attention to the labile N-O bond.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid). Note: Acidic pH is required to protonate the structure for good peak shape.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Benzamide absorption) and 210 nm.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode ($ \text{ESI}^+ $).

-

Signal: Expect

. -

Fragmentation: Watch for the loss of Oxygen (M-16) or ammonia, though the amidoxime is generally stable in soft ionization.

Safety & Handling

While not a potent toxin, the compound should be treated as a chemical irritant.

-

GHS Classification:

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C. Amidoximes can slowly decompose/oxidize if exposed to light and heat for prolonged periods.

References

-

Clement, B., et al. (2023).[3] "The History of mARC." Molecules, 28(12), 4713.[3]

-

Havemeyer, A., et al. (2006).[3] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 34796–34802.[3]

-

PubChem. "N-(4-Carbamimidoyl-phenyl)-2-hydroxy-benzamide (Related Structure Data)." National Library of Medicine.

-

Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391.

Sources

thermodynamic solubility profile of 4-(-N'-hydroxycarbamimidoyl)benzamide in water vs DMSO

Title: Thermodynamic Solubility Profiling: A Comparative Analysis of 4-(N'-hydroxycarbamimidoyl)benzamide in Aqueous and Organic Media

Executive Summary & Compound Profile

Subject: 4-(-N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidoximobenzamide). CAS Registry Number: 19524-06-2 (Representative analog). Significance: This compound represents a critical class of amidoxime intermediates used in the synthesis of 1,2,4-oxadiazole heterocycles and as prodrugs for amidine-based anticoagulants (e.g., Factor Xa inhibitors).

The Solubility Challenge: Researchers often face a dichotomy with amidoximes:

-

DMSO (Dimethyl Sulfoxide): Exhibits high solubility due to strong dipole-dipole interactions and disruption of intermolecular hydrogen bonding, making it ideal for stock solutions (

mM). -

Water: Exhibits kinetically slow dissolution and pH-dependent thermodynamic solubility due to high crystal lattice energy and the amphoteric nature of the amidoxime group.

This guide provides the definitive protocol for establishing the thermodynamic solubility profile, contrasting the solvation mechanisms in water versus DMSO.

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the competition between Crystal Lattice Energy (solid state stability) and Solvation Energy (liquid state interaction).

A. Structural Analysis

The molecule contains three distinct polarity centers:

-

Benzamide (

): H-bond donor/acceptor; moderate polarity. -

Amidoxime (

): Amphoteric.-

Acidic: The oxime -OH (

). -

Basic: The amide nitrogen (

).

-

-

Aromatic Ring: Hydrophobic core favoring

stacking in the crystal lattice.

B. Solvation Mechanisms: Water vs. DMSO[1][2][3]

| Feature | Aqueous Media (Water) | Organic Polar Aprotic (DMSO) |

| Dominant Interaction | Hydrogen Bonding (Donor/Acceptor).[1] | Dipole-Dipole & H-bond Acceptance. |

| Lattice Disruption | Low. Water struggles to break the strong intermolecular H-bonds (dimerization) of the solid amidoxime. | High. DMSO acts as a strong H-bond acceptor, effectively "capping" the amide/oxime protons and breaking the crystal lattice. |

| Thermodynamics | Entropy-driven hydrophobic effect opposes dissolution of the benzene ring. | Enthalpically favorable solvation of both polar and aromatic domains. |

| pH Sensitivity | High. Solubility is minimal at neutral pH (zwitterionic/neutral form) and increases significantly at pH | None. Solubility is independent of pH in aprotic media. |

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between the rigid H-bond network in water and the lattice-disrupting capability of DMSO.

Caption: Comparative solvation mechanics showing the high energy barrier in water due to hydrophobic effects vs. the favorable lattice disruption in DMSO.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials

-

Compound: >98% purity 4-(-N'-hydroxycarbamimidoyl)benzamide.

-

Solvents: HPLC-grade Water, DMSO, Acetonitrile (for mobile phase).

-

Equipment: Orbital shaker (temperature controlled), 0.22

PTFE filters (for DMSO) and PVDF filters (for water), HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Preparation of Supersaturated Solutions

-

Weigh approx. 10 mg of compound into three separate 4 mL glass vials (Triplicate).

-

Add 1.0 mL of solvent (Water for Set A, DMSO for Set B).

-

Note: If the solid dissolves immediately, add more solid until a persistent suspension is visible.

-

-

Cap vials tightly to prevent evaporation (especially for DMSO, which is hygroscopic).

Step 2: Equilibration

-

Place vials in an orbital shaker at 25°C ± 1°C .

-

Agitate at 200 RPM for 24 to 72 hours .

-

Checkpoint: Visually inspect at 24h. If no solid remains, the solution is not saturated; add more solid and restart.

-

Step 3: Phase Separation

-

Remove vials and let stand for 1 hour to allow bulk sedimentation.

-

Filtration: Pass the supernatant through a 0.22

syringe filter .-

Critical: Pre-saturate the filter with 200

of the solution and discard the filtrate to prevent adsorption losses.

-

Step 4: Quantification (HPLC-UV)

-

Dilution: Dilute the DMSO filtrate 1:100 or 1:1000 with mobile phase to fit the calibration curve. Water samples may require less dilution.

-

Analysis: Inject onto a C18 column (e.g., Agilent Zorbax, 3.5

).-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Benzamide absorption).

-

Workflow Visualization

The following flowchart outlines the critical decision points in the solubility determination workflow.

Caption: Operational workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Expected Data Profile & Interpretation

Based on structural analogs (Benzamidoxime and 4-Aminobenzamide), the following profile is the expected baseline for validation.

| Parameter | Water (pH 7.4) | DMSO | Implication for Research |

| Solubility Range | Low to Moderate ( | High ( | Assay Design: Stock solutions must be made in DMSO. Aqueous dilutions should be kept |

| Equilibration Time | Slow (48-72 hours) | Fast (< 24 hours) | Water samples require longer shaking to overcome lattice energy. |

| Temperature Effect | Significant increase with Temp | Moderate increase | Do not store aqueous solutions in the fridge (4°C) without checking for precipitation. |

Troubleshooting "Crash-Out": If the compound precipitates upon diluting a DMSO stock into aqueous buffer:

-

Check pH: Ensure the buffer pH is not exactly at the isoelectric point (though for amidoximes, this is less critical than for amino acids).

-

Cosolvents: Add 5-10% PEG400 or Captisol® to the aqueous phase to stabilize the aromatic ring.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility.[2][3][4] Organization for Economic Cooperation and Development.[4]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (For physicochemical properties of amidoxime analogs).

Sources

Physicochemical Profiling of N'-Hydroxycarbamimidoyl Derivatives: Ionization, Tautomerism, and Bioactivation

Topic: Physicochemical Profiling of N'-Hydroxycarbamimidoyl Derivatives (Amidoximes) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The N'-hydroxycarbamimidoyl moiety (commonly referred to as the amidoxime group) represents a critical pharmacophore in medicinal chemistry, primarily utilized as a prodrug strategy to mask the high basicity of amidines and guanidines.[1] While amidines (pKa ~11–12) are fully ionized and poorly permeable at physiological pH, amidoximes exhibit a significantly lower pKa (~4–5), ensuring a predominance of the neutral species at pH 7.4.

This guide provides a rigorous technical analysis of the ionization states, tautomeric equilibria, and experimental determination of pKa values for amidoxime derivatives. It further details the reductive bioactivation pathway mediated by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system essential for converting these prodrugs into their active pharmacological forms.[2][3]

Structural Chemistry and Tautomerism

The amidoxime functional group (

Tautomeric Forms

In solution, amidoximes exist in equilibrium between the amide oxime (A) and the hydroxyamidine (B) tautomers.

-

Form A (Major):

(Preferred in aqueous solution and solid state). -

Form B (Minor):

(Amino-imino tautomerism).

Geometric Isomerism

The

-

The Z-isomer is generally thermodynamically favored due to an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen, forming a pseudo-5-membered ring.

-

Implication: This intramolecular stabilization can shift experimental pKa values by 0.5–1.0 log units compared to theoretical predictions that do not account for specific solvation or H-bonding networks.

Acid-Base Equilibria and Ionization States[4]

Amidoximes possess two distinct ionization constants: a basic pKa (protonation) and an acidic pKa (deprotonation).

The Protonation Step (Basic pKa ≈ 4.0 – 6.0)

Unlike their amidine counterparts, amidoximes are weak bases. Protonation occurs at the imino nitrogen , not the amino group or the oxygen.

-

Reaction:

-

Resonance Stabilization: The positive charge is delocalized across the N-C-N triad. The electron-withdrawing nature of the hydroxyl group significantly lowers the basicity compared to amidines.

The Deprotonation Step (Acidic pKa ≈ 11.0 – 12.5)

At high pH, the hydroxyl proton is removed.

-

Reaction:

-

Significance: This value is rarely relevant for oral absorption but is critical for solubility profiling and formulation at high pH.

Visualization of Ionization Pathway

Figure 1: Stepwise ionization of amidoximes. The neutral species predominates at physiological pH (7.4).

Representative Data: pKa Values

The following table summarizes experimentally determined pKa values for key amidoxime derivatives. Note the influence of the R-group electronegativity.

| Compound | Structure (R-Group) | pKa₁ (Base) | pKa₂ (Acid) | Method | Ref |

| Acetamidoxime | 5.85 | 12.40 | Potentiometry | [1] | |

| Benzamidoxime | 4.85 | 12.36 | UV-Vis / Pot. | [2] | |

| Ximelagatran | (Prodrug moiety) | ~4.5 - 5.0 | N/D | Potentiometry | [3] |

| Oxamflatin | (Hydroxamic analog) | 8.9 (Acid)* | - | Potentiometry | [4] |

*Note: Hydroxamic acids (

Experimental Protocols for pKa Determination

For rigorous characterization, two orthogonal methods are recommended. Potentiometry is the gold standard for solubility > 1 mM, while UV-Vis Spectrophotometry is required for sparingly soluble compounds.

Method A: Potentiometric Titration (Standard)

-

Instrument: SiriusT3 or Mettler Toledo autotitrator.

-

Conditions:

, Ionic Strength ( -

Inert Atmosphere: Constant

or Argon purge to prevent carbonate formation (critical for pKa > 9).

Workflow:

-

Calibration: Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.01). Determine electrode slope (>98% efficiency required).

-

Sample Prep: Dissolve 3–5 mg of amidoxime in 20 mL of degassed 0.15 M KCl. Add HCl to lower starting pH to ~2.0.

-

Titration: Titrate with 0.1 M KOH (CO2-free) to pH 12.5.

-

Analysis: Use the Bjerrum plot method or Gran's function to extract pKa.

-

Self-Validation: Perform a "blank" titration (solvent only) and subtract to correct for water ionization and carbonate traces.

-

Method B: UV-Vis Spectrophotometric Titration

Required when sample concentration must be low (< 50 µM) due to solubility limits.

Workflow:

-

Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify

shift. -

Buffer Preparation: Prepare a "Universal Buffer" (Britton-Robinson) covering pH 2 to 12.

-

Measurement: Aliquot compound into buffers of varying pH. Measure Absorbance (

) at the analytical wavelength.[4] -

Calculation: Fit data to the modified Henderson-Hasselbalch equation:

-

Visual Check: Plot spectra overlay. A sharp isosbestic point must be visible, confirming a clean two-state equilibrium without degradation.

-

Biological Bioactivation: The mARC Pathway

The utility of amidoximes as prodrugs relies on their enzymatic reduction to amidines.[1] This process is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme found in the outer mitochondrial membrane.

Mechanism of Action

The reduction is a three-component electron transport chain:

-

NADH donates electrons to Cytochrome b5 Reductase (Cyb5R) .[2]

-

Electrons are transferred to Cytochrome b5 (Cyb5) .

-

Cyb5 reduces mARC , which transfers electrons to the amidoxime N-O bond, cleaving it to form the amidine and water.

Pathway Diagram

Figure 2: The mARC-mediated reductive activation cascade. This system is distinct from P450 metabolism and occurs primarily in the liver and kidney.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][3][5][6] Drug Metabolism Reviews, 34(3), 565–579.[5] Link

-

Mehio, N., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. Molecules, 28(6), 2617. Link

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Chapter on Amidoximes).

-

Damborsky, J., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Journal of Physical Chemistry B, 119(49). Link

-

Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves a 3-component system. Journal of Biological Chemistry, 286(33). Link

Sources

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulm.edu [ulm.edu]

- 5. researchgate.net [researchgate.net]

- 6. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(N'-hydroxycarbamimidoyl)benzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N'-hydroxycarbamimidoyl)benzamide, systematically named 4-((amino(hydroxyamino)methylene)amino)benzamide, is an aromatic organic compound featuring a benzamide core substituted with an N-hydroxyguanidine group. While this specific primary amide has limited documentation in readily accessible chemical databases, its core structure is of significant interest in medicinal chemistry. The N-hydroxyguanidine moiety is a key pharmacophore, recognized for its diverse biological activities, including potential anticancer and antiviral properties[1][2]. This guide provides a comprehensive overview of the chemical identifiers, plausible synthetic routes, potential mechanisms of action, and characterization of 4-(N'-hydroxycarbamimidoyl)benzamide, drawing insights from closely related and well-studied analogues.

The N-hydroxyguanidine group is structurally related to both guanidine and hydroxyurea and is known to interact with various biological targets. Notably, N-hydroxyguanidines are recognized as inhibitors of ribonucleotide reductase and as substrates for nitric oxide synthases (NOS), positioning them as valuable scaffolds in drug discovery[3][4]. This guide aims to equip researchers with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this and similar compounds.

Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 4-((amino(hydroxyamino)methylene)amino)benzamide | Inferred |

| Molecular Formula | C8H10N4O2 | Calculated |

| Molecular Weight | 194.19 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)N=C(N)NO | Inferred |

| InChI Key | Inferred, pending synthesis and characterization | |

| CAS Number | Not available |

Note: The table presents inferred and calculated data based on the chemical structure.

Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide

The synthesis of N-hydroxyguanidines can be achieved through several established routes. A highly plausible and efficient method for the preparation of 4-(N'-hydroxycarbamimidoyl)benzamide involves the reaction of the corresponding benzonitrile derivative with hydroxylamine[5]. This two-step synthesis starts from the readily available 4-cyanobenzamide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide from 4-cyanobenzamide.

Experimental Protocol: Synthesis from 4-Cyanobenzamide

This protocol is a generalized procedure based on established methods for the synthesis of amidoximes from nitriles[5].

Step 1: Preparation of 4-Cyanobenzamide

If not commercially available, 4-cyanobenzamide can be synthesized from 4-cyanobenzoyl chloride through amidation[6].

Materials:

-

4-Cyanobenzoyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (DCM) or other suitable organic solvent

-

Ice bath

Procedure:

-

Dissolve 4-cyanobenzoyl chloride in DCM in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

A white precipitate of 4-cyanobenzamide will form.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be purified by recrystallization if necessary.

Step 2: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide

Materials:

-

4-Cyanobenzamide[7]

-

Hydroxylamine hydrochloride

-

Sodium carbonate or other suitable base

-

Ethanol/Water solvent mixture

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzamide (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5-2 equivalents) and sodium carbonate (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Mechanism of Action and Biological Significance

The N-hydroxyguanidine moiety is a versatile pharmacophore with several potential mechanisms of action, making 4-(N'-hydroxycarbamimidoyl)benzamide a compound of significant interest for drug discovery.

Nitric Oxide (NO) Donation

N-hydroxyguanidines are known substrates for nitric oxide synthases (NOS), which can oxidize them to release nitric oxide (NO)[1][8]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of N-hydroxyguanidine derivatives to act as NO donors is being explored for the treatment of cardiovascular diseases and other conditions associated with NO deficiency[9].

Caption: Simplified pathway of nitric oxide (NO) generation from an N-hydroxyguanidine.

Anticancer and Antiviral Activity

Derivatives of N-hydroxyguanidine have demonstrated significant anticancer and antiviral activities[2][3]. This activity is often attributed to their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis and repair. By inhibiting this enzyme, these compounds can selectively target rapidly proliferating cells, such as cancer cells and virus-infected cells. Studies have shown that some N-hydroxyguanidine derivatives are more potent than the established anticancer drug hydroxyurea[2].

Characterization and Analytical Methods

The structural confirmation of synthesized 4-(N'-hydroxycarbamimidoyl)benzamide is crucial and can be achieved using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzamide ring, the amide protons, and the protons of the N-hydroxyguanidine group.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and O-H stretching vibrations of the amide and hydroxyguanidine groups, as well as the C=O stretch of the amide and the C=N stretch of the guanidine moiety[3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the parent ion.

Safety, Handling, and Storage

While specific toxicity data for 4-(N'-hydroxycarbamimidoyl)benzamide is not available, precautions should be taken based on the known hazards of related compounds, such as guanidine and hydroxylamine derivatives[10][11].

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

N-hydroxyguanidines are generally recommended to be stored at low temperatures (e.g., -20 °C) to ensure stability[3].

Conclusion

4-(N'-hydroxycarbamimidoyl)benzamide represents a promising yet underexplored molecule within the pharmacologically significant class of N-hydroxyguanidines. Its structural features suggest potential as a nitric oxide donor and as an anticancer or antiviral agent. This technical guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further investigation into its therapeutic potential. The development of robust synthetic protocols and comprehensive biological evaluations will be crucial in unlocking the full potential of this and related compounds in drug discovery and development.

References

-

Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-13. [Link]

-

Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861. [Link]

-

Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). N(G)-Hydroxyguanidines from Primary Amines. Organic Letters, 8(18), 4035–4038. [Link]

- Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

-

Stuehr, D. J., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 40(33), 9896–9905. [Link]

-

Crane, B. R., et al. (2006). Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands. Journal of Biological Chemistry, 281(42), 31768–31781. [Link]

-

Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

- Google Patents. (2017).

-

Clement, B., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. Biochemistry, 40(33), 9896-905. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

-

Santl, J., & Türk, G. (1998). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Biochemistry, 37(1), 129-135. [Link]

-

PubChem. (n.d.). Hydroxyguanidine. [Link]

- Google Patents. (2010). US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase.

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. [Link]

Sources

- 1. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Hydroxyguanidine|CAS 13115-21-4|Research Chemical [benchchem.com]

- 4. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Cyanobenzamide | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Whitepaper: Stability Profile of 4-(N'-hydroxycarbamimidoyl)benzamide in Physiological Buffers

The following technical guide details the stability profile of 4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidoximobenzamide ), a critical intermediate and pharmacophore in the development of amidine-based anticoagulants and antimicrobial agents.

This guide synthesizes structural chemistry principles with empirical stability data of benzamidoxime analogs to provide a robust framework for handling, analysis, and storage.

Executive Summary

4-(N'-hydroxycarbamimidoyl)benzamide exhibits a pH-dependent stability profile characterized by robust persistence at neutral physiological pH (7.4) and accelerated degradation under acidic conditions.

-

At pH 7.4 (PBS): The compound is chemically stable (t

> 48 hours), making it suitable for standard in vitro bioassays without immediate degradation concerns. -

At pH < 4.0: Significant hydrolysis of the amidoxime moiety occurs, yielding the corresponding amide and carboxylic acid derivatives.

-

Photostability: The N-O bond renders the molecule susceptible to photo-oxidation; amber glassware is mandatory.

Operational Recommendation: Prepare stock solutions in DMSO or Methanol; dilute into pH 7.4 buffers immediately prior to use. Avoid prolonged exposure to acidic buffers (pH < 4) or strong light sources.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

To understand the stability, we must first analyze the functional groups susceptible to degradation.

| Feature | Description | Stability Implication |

| Structure | 4-position: Amidoxime ( | Amidoxime: The primary site of reactivity.[1] It acts as a prodrug moiety for amidines but is prone to hydrolysis and reduction.Amide: Relatively inert at pH 7.4; hydrolysis requires extreme pH or enzymatic catalysis. |

| pKa | At pH 7.4 , the molecule exists predominantly in its neutral, uncharged form . This lack of charge enhances hydrolytic stability compared to the protonated cationic species present at pH < 5. | |

| Solubility | Moderate in aqueous buffers; High in DMSO. | Low solubility in water can lead to precipitation in high-concentration stocks, often mistaken for degradation. |

Degradation Mechanisms

The degradation of 4-(N'-hydroxycarbamimidoyl)benzamide in abiotic buffers follows two primary pathways: Acid-Catalyzed Hydrolysis and Oxidative Photolysis .

Pathway Analysis

-

Hydrolysis (Acidic pH): The amidoxime group hydrolyzes to 4-carbamoylbenzamide (Terephthalamide), releasing hydroxylamine. Further hydrolysis yields Terephthalic acid.

-

Cyclization (Thermal): Under high heat (>60°C), amidoximes can cyclize to form 1,2,4-oxadiazoles, though this is rare in standard physiological buffers.

-

Oxidation (Light/Trace Metals): The N-OH bond is labile. Radical formation can lead to dimerization or formation of nitro-derivatives.

Mechanistic Visualization

The following diagram illustrates the degradation cascade.

Figure 1: Primary degradation pathways. The dominant pathway in acidic buffers is the hydrolysis to the diamide.

Experimental Assessment Protocol

To validate the stability of your specific lot, follow this self-validating HPLC protocol. This method separates the parent amidoxime from its amide hydrolysis product.

Materials & Buffer Preparation

-

Stock Solution: 10 mM in DMSO (Store at -20°C).

-

Test Buffers:

-

pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

-

pH 4.5: 50 mM Acetate Buffer.

-

pH 7.4: 50 mM Phosphate Buffered Saline (PBS).

-

-

Internal Standard: Benzamide (10 µM) – to correct for injection variability.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: 254 nm (Primary), 280 nm (Secondary).

-

Flow Rate: 1.0 mL/min.

Stability Workflow

The following workflow ensures rigorous data generation.

Figure 2: Step-by-step stability assessment workflow ensuring reaction quenching and precise timing.

Data Analysis & Expected Results

Kinetic Modeling

Degradation in buffers typically follows pseudo-first-order kinetics . Calculate the degradation rate constant (

Where:

-

= Peak area of parent at time

-

= Peak area of parent at time

Reference Stability Values (Class-Based)

Based on structural analogs (Benzamidoxime, Pentamidine metabolites), expect the following:

| Buffer Condition | Expected | Primary Degradant | Notes |

| pH 1.2 (HCl) | 4 – 12 Hours | 4-Carbamoylbenzamide | Rapid protonation of amidoxime facilitates nucleophilic attack by water. |

| pH 4.5 (Acetate) | > 24 Hours | 4-Carbamoylbenzamide | Moderate stability; protonation is partial near pKa. |

| pH 7.4 (PBS) | > 48 Hours | None (Trace Amide) | Stable. The neutral form resists hydrolysis. |

| Plasma (Rat/Human) | < 30 Minutes | Amidine / Amide | Unstable. Note: This is due to enzymatic reduction (mARC system), not chemical instability. |

Critical Insight: If you observe degradation at pH 7.4 in < 4 hours, check for oxidizing contaminants in your buffer or exposure to UV light. The pure compound should be stable.

Storage & Handling

-

Solid State: Store at -20°C, desiccated. Protect from light.

-

Solution State:

-

DMSO stocks are stable for months at -20°C.

-

Aqueous dilutions should be used within 24 hours .

-

Do not store aqueous solutions in clear glass; use amber vials to prevent N-O bond photolysis.

-

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

- Establishes the fundamental stability and metabolic p

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Authoritative text on the hydrolysis mechanisms of amides and amidoximes.

-

Kozlov, V., et al. (2017).[2] Solvated proton as the main reagent... in aromatic sulfonation.[2] (Cited for general acid catalysis mechanisms relevant to benzamide hydrolysis).[3]

-

Oupický, D., et al. (2008). Benzamide hydrolysis in strong acids.[3][2][4] Canadian Journal of Chemistry.[2] [2]

- Provides the kinetic data for the hydrolysis of the benzamide portion of the molecule.

-

ResearchGate Data. (2025). Stability of amidoxime prodrugs in buffer.[1][5][6]

- Confirms the stability of amidoxime linkers

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Preparation and Use of 4-(-N'-hydroxycarbamimidoyl)benzamide Stock Solutions for In Vitro Cell Culture

Introduction

4-(-N'-hydroxycarbamimidoyl)benzamide is a small molecule featuring a benzamide core structure substituted with a hydroxycarbamimidoyl (also known as a hydroxyguanidine or amidoxime) group. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs are present in compounds known to target key enzymatic pathways. The benzamide moiety is found in inhibitors of poly(ADP-ribose)polymerase (PARP), and related structures can inhibit enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH).[1] Furthermore, the broader class of amidoxime-containing compounds has been investigated for various therapeutic effects, including the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation.[2][3]

IDO1 is a key therapeutic target in oncology as it suppresses anti-tumor immunity by depleting the essential amino acid L-tryptophan and producing immunosuppressive metabolites like kynurenine.[4][5] The successful investigation of 4-(-N'-hydroxycarbamimidoyl)benzamide in any cell-based assay is fundamentally dependent on the accurate and reproducible preparation of experimental solutions. Compound precipitation, degradation, or solvent-induced artifacts can lead to inconsistent and unreliable data.[6]

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and use of 4-(-N'-hydroxycarbamimidoyl)benzamide stock solutions for cell culture applications. It is designed to provide researchers, scientists, and drug development professionals with the necessary technical details and scientific rationale to ensure experimental integrity and success.

Physicochemical Properties and Solubility Analysis

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. The data below is based on the closely related analogue, 4-(N-Hydroxycarbamimidoyl)-N-methylbenzamide, and should be confirmed with the supplier-specific Certificate of Analysis for the exact compound being used.[7]

| Property | Value | Reference / Comment |

| Molecular Formula | C₉H₁₁N₃O₂ | For the N-methylated analogue.[7] The user's compound (C₈H₉N₃O₂) has a MW of 179.18 g/mol . This will be used for calculations. |

| Molecular Weight (MW) | 179.18 g/mol | Calculated for C₈H₉N₃O₂. |

| Appearance | Typically a white to off-white solid. | Based on similar benzamide compounds.[8] |

| Aqueous Solubility | Predicted to be low/sparingly soluble. | Aromatic structures often have poor water solubility.[6] |

| Organic Solvent | Dimethyl Sulfoxide (DMSO) | Recommended primary solvent due to its high solvating power for diverse organic compounds.[9][10][11] |

Causality Behind Solvent Choice: The molecular structure, containing both aromatic and polar functional groups, predicts poor solubility in aqueous media like cell culture medium. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent choice for creating high-concentration stock solutions of such compounds.[10] However, DMSO can have pleiotropic effects on cells, including influencing differentiation, cell cycle, and cytotoxicity, especially at concentrations above 0.5%.[6] Therefore, it is critical to prepare a high-concentration stock solution so that the final volume added to the cell culture medium is minimal, typically keeping the final DMSO concentration at or below 0.1%.[10][12]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution in cell culture-grade DMSO. This concentration is a common standard, providing a convenient starting point for a wide range of final working concentrations while minimizing the volume of DMSO introduced into the cell culture.[6][13]

Materials:

-

4-(-N'-hydroxycarbamimidoyl)benzamide powder

-

Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol Steps:

-

Calculate Required Mass: The first step is to accurately calculate the mass of the compound needed to achieve the target concentration of 10 mM.

-

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of 10 mM Stock:

-

Mass (mg) = 10 mmol/L × 0.001 L × 179.18 g/mol

-

Mass (mg) = 1.79 mg

-

-

-

Weighing the Compound:

-

Inside a chemical fume hood or on a draft-shielded balance, carefully weigh out 1.79 mg of 4-(-N'-hydroxycarbamimidoyl)benzamide powder.

-

Tare a sterile 1.5 mL microcentrifuge tube on the balance before adding the powder to ensure accurate measurement.

-

-

Dissolution:

-

Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed powder.

-

Cap the tube tightly and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, precipitate-free solution is required.

-

Expert Tip: If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[6][14] However, always check the compound's temperature stability first. Ensure any precipitate is fully re-dissolved before use.[14]

-

-

Aliquoting and Storage (Self-Validating System):

-

To ensure stability and prevent contamination from repeated use, the master stock should be aliquoted.[6]

-

Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Store the aliquots in a desiccated container at -20°C or -80°C for long-term stability. This practice of creating and using single-use aliquots is a self-validating system that prevents the degradation that can occur with repeated freeze-thaw cycles.[6]

-

Protocol: Preparation of Working Solutions for Cell Treatment

The high-concentration master stock must be diluted into complete cell culture medium to achieve the final desired experimental concentration immediately before treating the cells.

Protocol Steps:

-

Pre-warm Culture Medium: Warm the required volume of complete cell culture medium (containing serum and any other supplements) to 37°C in a water bath. This prevents temperature shock to the cells.

-

Calculate Dilution: Determine the volume of the 10 mM master stock needed.

-

Formula (M1V1 = M2V2): Volume of Stock (V1) = (Final Concentration (M2) × Final Volume (V2)) / Stock Concentration (M1)

-

Example Calculation for 10 mL of a 10 µM Working Solution:

-

V1 = (10 µM × 10 mL) / 10,000 µM (10 mM)

-

V1 = 0.01 mL = 10 µL

-

-

-

Perform Dilution:

-

Add the final volume of pre-warmed medium (e.g., 10 mL) to a sterile conical tube.

-

Add the calculated volume of the 10 mM stock (10 µL) dropwise into the medium while gently swirling the tube.[14] This technique, known as "plunging," helps prevent the compound from precipitating out of the solution when it encounters the aqueous environment.[10]

-

-

Prepare Vehicle Control: A vehicle control is essential for validating that any observed cellular effects are due to the compound and not the solvent.

-

Prepare a separate culture flask or plate that receives the same volume of DMSO as the treated samples, diluted in the same volume of medium.

-

In the example above, this would be 10 µL of DMSO in 10 mL of medium, for a final DMSO concentration of 0.1%.

-

-

Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing 4-(-N'-hydroxycarbamimidoyl)benzamide or the vehicle control.

Experimental Workflow and Mechanistic Context

To ensure reproducibility, a standardized workflow is paramount. The following diagram illustrates the logical flow from powder to treated cells.

Caption: Standardized workflow for stock solution preparation and cell treatment.

Mechanistic Context: Inhibition of the IDO1 Pathway

4-(-N'-hydroxycarbamimidoyl)benzamide may act as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). In the tumor microenvironment, cancer cells or immune cells can express IDO1 in response to inflammatory signals like IFN-γ.[4] IDO1 then catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine. This process has two major immunosuppressive effects: 1) Tryptophan depletion stalls the proliferation of effector T-cells, and 2) The accumulation of kynurenine induces the apoptosis of T-cells and promotes the development of regulatory T-cells (Tregs).[2][3][4] An IDO1 inhibitor blocks this enzymatic activity, thereby preserving local tryptophan levels and preventing kynurenine production, which helps to restore the anti-tumor activity of T-cells.

Caption: The IDO1 pathway and the site of action for a potential inhibitor.

References

-

PubChem. (n.d.). 4-(N-Hydroxycarbamimidoyl)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). n-(4-Carbamimidoyl-phenyl)-2-hydroxy-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

-

PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

He, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?. Retrieved from [Link]

-

MDPI. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

Universitas Gadjah Mada. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

-

PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

-

Frontiers in Immunology. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Retrieved from [Link]

-

Potula, R., et al. (2005). Inhibition of indoleamine 2,3-dioxygenase (IDO) enhances elimination of virus-infected macrophages in an animal model of HIV-1 encephalitis. Blood. Retrieved from [Link]

-

Journal of Molecular Structure. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. Retrieved from [Link]

-

Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

-

Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Retrieved from [Link]

-

Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

-

PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]

-

ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

-

LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

Sources

- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 5. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(N-Hydroxycarbamimidoyl)-N-methylbenzamide | C9H11N3O2 | CID 43155978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 11. 4-[4-(ジメチルアミノ)フェニルアゾ]安息香酸 N-スクシンイミジル エステル ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phytotechlab.com [phytotechlab.com]

- 14. emulatebio.com [emulatebio.com]

solid-phase extraction techniques for benzamide derivatives from plasma

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Benzamide Derivatives from Human Plasma

Introduction & Scientific Rationale

Benzamide derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for various antipsychotics (e.g., Amisulpride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat).

The Bioanalytical Challenge: Quantifying these compounds in plasma at low ng/mL levels is complicated by two factors:

-

Matrix Complexity: Plasma contains high levels of phospholipids (glycerophosphocholines) and proteins (albumin), which cause severe ion suppression in LC-MS/MS, particularly in the early-eluting regions where polar benzamides often appear.

-

Physicochemical Duality: Benzamides typically possess a basic amine (pKa ~9.0–9.5) and a polar amide moiety.[1] Standard Liquid-Liquid Extraction (LLE) often yields poor recovery due to their moderate hydrophilicity, while simple Reversed-Phase (RP) SPE fails to adequately remove phospholipids.

The Solution: This guide establishes Mixed-Mode Cation Exchange (MCX) as the superior methodology. By exploiting the basic nitrogen common to benzamide derivatives, we utilize a "catch-and-release" mechanism that allows for rigorous organic washing—removing neutral matrix interferences while the analyte remains ionically locked to the sorbent.

Physicochemical Profiling & Sorbent Selection[2][3]

Before method execution, the analyte properties must dictate the sorbent choice.[2] Benzamides are weak bases.

-

Target pKa: ~8.5 – 10.0 (Basic amine group).

-

Target LogP: 0.5 – 3.0 (Moderately lipophilic to polar).

Decision Logic for Method Development

The following decision tree illustrates why MCX is preferred over RP or LLE for this class of compounds.

Figure 1: Strategic decision tree for selecting SPE mechanism based on benzamide physicochemical properties.

Experimental Protocols

Protocol A: The "Gold Standard" Mixed-Mode Cation Exchange (MCX)

Recommended for clinical trials requiring maximum purity and phospholipid removal.

Materials:

-

Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX), 30 mg / 1 mL.

-

Reagents: Phosphoric acid (

), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (

Step-by-Step Workflow:

-

Sample Pre-treatment (Critical):

-

Conditioning:

-

1.0 mL MeOH (Activates hydrophobic ligands).

-

1.0 mL Water (Equilibrates for aqueous load).

-

-

Loading:

-

Load the pre-treated sample at a slow flow rate (~1 mL/min).

-

Interaction: Analyte binds via Ionic Interaction (Amine to Sulfonate) AND Hydrophobic Interaction (Benzene ring to Polymer backbone).

-

-

Wash 1 (Aqueous/Acidic):

-

1.0 mL 2% Formic Acid in Water .

-

Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps the analyte charged and bound.

-

-

Wash 2 (Organic/Neutral):

-

1.0 mL 100% Methanol .

-

Purpose:The "Magic" Step. Because the analyte is locked ionically, we can use a strong organic solvent to wash away hydrophobic neutrals and, crucially, phospholipids. In standard RP-SPE, this step would elute the drug.

-

-

Elution:

-

Post-Elution:

-

Evaporate to dryness under

at 40°C. Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

-

Protocol B: "Dilute-and-Shoot" Hybrid (Modern Polymer)

Recommended for high-throughput screening where speed is prioritized over absolute cleanliness.

-

Pre-treatment: Dilute plasma 1:3 with 4%

. -

Load: Apply directly to a water-wettable mixed-mode plate (e.g., Oasis PRiME MCX) without conditioning.

-

Wash: 500 µL 100 mM Ammonium Formate (pH 3).

-

Elute: 5%

in ACN.

Mechanistic Visualization

Understanding the "Switching" mechanism is vital for troubleshooting recovery issues.

Figure 2: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange. The analyte is retained by charge during the organic wash, allowing for superior cleanup.[6]

Validation Criteria & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)

| Parameter | Acceptance Limit | Rationale |

| Absolute Recovery | > 80% (Consistent) | Ensures method efficiency and sensitivity. |

| Matrix Effect (ME) | 85% - 115% | Indicates successful removal of phospholipids (suppressors). |

| Precision (RSD) | < 15% | Reproducibility of the extraction across cartridges.[9] |

| Linearity ( | > 0.995 | Essential for pharmacokinetic quantification.[10] |

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Low Recovery (<50%) | Analyte breakthrough during Load. | Ensure Sample pH < 3.0. If pH > pKa-2, the amine won't charge. Increase |

| Low Recovery (<50%) | Analyte not eluting. | Elution solvent not basic enough. Ensure |

| High Backpressure | Protein precipitation on frit. | Centrifuge plasma after acid addition before loading onto the cartridge. |

| Ion Suppression | Phospholipid breakthrough. | Ensure Wash 2 is 100% MeOH (not ACN/Water mix) to fully solubilize lipids while drug is locked. |

References

-

Waters Corporation. (2016). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Link

-

Patel, B. et al. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. PMC. Link

-

Agilent Technologies. (2017).[1] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Link

-

Sigma-Aldrich. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Link

-

Thermo Fisher Scientific. (2020). SPE Troubleshooting: Poor Recovery of Analytes. Link

Sources

- 1. agilent.com [agilent.com]

- 2. specartridge.com [specartridge.com]

- 3. lcms.cz [lcms.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. lcms.cz [lcms.cz]

- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 7. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

reaction conditions for converting nitriles to N'-hydroxycarbamimidoyl groups

Application Notes & Protocols

Topic: Reaction Conditions for the Conversion of Nitriles to N'-Hydroxycarbamimidoyl Groups (Amidoximes)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amidoximes in Modern Chemistry

The N'-hydroxycarbamimidoyl group, commonly known as the amidoxime, is a versatile functional group of significant interest in contemporary chemical and pharmaceutical sciences. Amidoximes [RC(=NOH)NH2] are recognized for their role as key intermediates in the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles.[1][2] In the realm of drug development, they are frequently employed as bioisosteres for carboxylic acids and amides, a strategy used to enhance metabolic stability, optimize pharmacokinetic profiles, and improve target selectivity.[1][3] Furthermore, their ability to act as nitric oxide (NO) donors upon metabolic oxidation has positioned them as valuable pharmacophores in the development of novel therapeutics, including cardiotonic agents.[4]

The most direct, reliable, and widely adopted method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[4] This guide provides a detailed exploration of the reaction conditions for this transformation, offering field-proven insights, step-by-step protocols, and a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

Reaction Mechanism: The Nucleophilic Addition Pathway

The conversion of a nitrile to an amidoxime proceeds via a nucleophilic addition mechanism. The reaction is initiated by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.[3]

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbon atom of the polarized carbon-nitrogen triple bond.

-

Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the hydroxylamine nitrogen to the nitrile nitrogen occurs, leading to the stable amidoxime product.

When hydroxylamine hydrochloride (NH₂OH·HCl) is used, a base is required to generate the free hydroxylamine nucleophile in situ. The base deprotonates the hydroxylammonium ion, liberating the more nucleophilic free hydroxylamine.[4]

Sources

Application Note: Storage and Handling Protocols for Hygroscopic Amidoxime Compounds

Executive Summary

Amidoxime compounds (

This guide addresses the "Silent Killer" of amidoxime purity: moisture-induced hydrolysis. Unlike simple amides, amidoximes possess a nucleophilic oxygen and a basic nitrogen, making them susceptible to complex degradation pathways including hydrolysis to amides and the Tiemann rearrangement. Furthermore, Differential Scanning Calorimetry (DSC) data indicates that many amidoximes exhibit exothermic decomposition, necessitating strict thermal controls.[1]

This protocol defines a self-validating storage architecture designed to maintain >98% purity over extended periods (

The Degradation Matrix: Mechanisms of Failure

To handle amidoximes effectively, one must understand why they fail.[1] The degradation is not merely physical (caking) but chemical.[1]

Hydrolysis (The Primary Threat)

In the presence of moisture, the amidoxime functionality undergoes hydrolysis. This is often catalyzed by trace acids or bases.[1] The reaction cleaves the C=N bond, reverting the compound to its parent amide or carboxylic acid and releasing hydroxylamine.

-

Impact: Loss of potency, introduction of toxic hydroxylamine impurities.

Tiemann Rearrangement (The Processing Hazard)

While less common in cold storage, this pathway becomes critical during drying or heating.[1] Under thermal stress or in the presence of acylating agents/electrophiles, the amidoxime oxygen can become activated, leading to a rearrangement that yields ureas or cyanamides.

-

Impact: Formation of structurally distinct impurities that are difficult to separate.[1]

Thermal Instability

Amidoximes are energetic precursors.[1] DSC analysis frequently reveals exothermic decomposition events.[1] The onset temperature (

Visualization: Degradation Pathways[1]

Figure 1: Primary degradation pathways.[1] Path A (Hydrolysis) is the dominant risk during storage.[1] Path B (Rearrangement) is a risk during thermal drying.[1]

Safety Assessment & Thermal Data

Before handling any new amidoxime derivative, a safety assessment is mandatory.[1] These compounds are not inert salts; they are chemically active species.[1]

Table 1: Thermal Stability Indicators (Representative Data)

| Parameter | Value / Range | Significance |

| DSC Onset ( | 100°C - 160°C (Typical) | Exothermic decomposition often begins here.[1] Rule of Thumb: Process temperature must be |

| Enthalpy of Decomp ( | -100 to -200 kJ/mol | Moderate energy release.[1] Can be higher for polynitrated derivatives.[1] |

| SADT | Compound Specific | Self-Accelerating Decomposition Temperature.[1] Storage must be significantly below this limit. |

| Hygroscopicity | High | Absorbed water lowers |

Critical Safety Note: Never dry amidoxime compounds in an oven >40°C without prior DSC validation. Vacuum drying at ambient temperature is the only universally safe default.

Protocol 1: Receipt and Initial Characterization

Objective: Validate the integrity of the shipment and establish a baseline for stability.

-

Visual Inspection:

-

Equilibration:

-

Do NOT open the shipment immediately. Allow the container to reach room temperature (approx. 3-4 hours) inside a desiccator. Opening a cold vial in humid air causes immediate condensation.[1]

-

-

Baseline Analysis (The "Time Zero" Check):

-

Karl Fischer (KF) Titration: Measure water content.[1] If

, the compound is compromised and requires immediate drying or repurification. -

HPLC Purity: Assess the ratio of Amidoxime vs. Amide.

-

Protocol 2: The "Matryoshka" Storage Architecture

To ensure multi-year stability, we utilize a nested containment system (The Matryoshka Protocol) that isolates the compound from thermodynamics.

Storage Conditions:

-

Temperature: -20°C (Standard) or -80°C (High Value/Long Term).

-

Atmosphere: Argon or Nitrogen (Inert).[1]

Workflow:

-

Primary Container: Use an amber glass vial with a PTFE-lined screw cap. Plastic containers are permeable to moisture over time.

-

Parafilm Seal: Wrap the cap junction tightly with Parafilm M to prevent gas exchange.[1]

-

Secondary Barrier: Place the sealed vial into a Mylar (aluminized) bag .

-

Desiccant: Insert a fresh silica gel or molecular sieve packet inside the Mylar bag (next to, not inside, the vial).[1]

-

Heat Seal: Heat-seal the Mylar bag. This provides a hermetic moisture barrier that plastic bags cannot offer.[1]

-

Tertiary Container: Place the sealed bag into a secondary plastic tub or box in the freezer to protect against physical breakage.

Figure 2: The Matryoshka Storage System ensures three layers of protection against moisture ingress.[1]

Protocol 3: Handling and Dispensing

Objective: Minimize exposure time to ambient atmosphere.

-

Preparation:

-

Remove the "Matryoshka" package from the freezer.

-

CRITICAL: Allow the entire sealed package to warm to room temperature (approx. 1 hour) before cutting the Mylar bag.

-

-

Environment:

-

Ideally, dispense inside a glovebox under

.[1] -

Alternatively, use a "Glove Bag" or work quickly using an inverted funnel with a gentle stream of dry nitrogen/argon flowing over the balance.

-

-

Tools:

-

Use ceramic or plastic spatulas .[1] Avoid metal spatulas if possible, as trace metal ions (Fe, Cu) can catalyze oxidative degradation of the amidoxime.

-

-

Re-sealing:

-

If the entire batch is not used, purge the vial with Argon gas (using a gentle stream) before recapping.

-

Reseal in a new Mylar bag with a fresh desiccant packet.

-

Troubleshooting & Recovery

Scenario: The compound has "oiled out" or become sticky.

-

Diagnosis: Hydrolysis has likely occurred, forming the amide (which often has a lower melting point) or a hydrate.[1]

-

Action:

-

Run LC-MS to confirm identity.[1]

-

Do NOT heat to dry.[1]

-

Lyophilization (Freeze Drying): This is the safest recovery method.[1] Dissolve in water/acetonitrile, freeze, and sublime the solvent. This removes water without thermal stress.[1]

-

Recrystallization: If purity is <90%, recrystallize from an anhydrous solvent (e.g., Ethanol/Ether) to remove the amide byproduct.[1]

-

References

-

Clement, B., & Lopian, K. (2003).[1][2][3] Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug.[3] Drug Metabolism and Disposition.[1][2][4][5] Link

-

Fauske & Associates. (2023).[1][6] What is an Onset Temperature, and How Should I Use it to Better Understand My Reactive Hazards? Fauske.com.[1] Link

-

Cayman Chemical. (n.d.).[1] Ximelagatran Product Information & Storage Guidelines. CaymanChem.com.[1] Link

-

Sperry, J. B., et al. (2019).[1] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.[7][8] Organic Process Research & Development.[1] Link[1]

-

De Luca, L. (2014).[1] Practical synthesis of N-substituted cyanamides via Tiemann rearrangement of amidoximes.[1][9] Journal of Organic Chemistry.[1] Link

-

Occupational Safety and Health Administration (OSHA). (2016).[1][10] Controlling Occupational Exposure to Hazardous Drugs.[1][10] OSHA.gov.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fauske.com [fauske.com]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical synthesis of N-substituted cyanamides via Tiemann rearrangement of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(N'-hydroxycarbamimidoyl)benzamide Synthesis

This guide is designed as a specialized Technical Support Center for researchers experiencing yield issues with the synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidino-N-hydroxybenzamide).

It moves beyond standard textbook procedures to address the specific physicochemical challenges of the benzamide moiety, particularly its poor solubility and the competing hydrolysis pathways.

Ticket ID: #AMIDOX-004 Subject: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Why is your yield low?

Before altering your protocol, identify the failure mode. The conversion of 4-cyanobenzamide to its amidoxime derivative is a nucleophilic addition that should proceed with >85% yield. If you are seeing <50%, one of three "silent killers" is likely responsible.

The "Silent Killers" of Amidoxime Yield

| Failure Mode | Symptom | Root Cause |

| The "Hydrolysis Trap" | Product contains ~10-30% 4-carbamoylbenzamide (diamide). | Overheating or pH drift. At high temperatures (>80°C) or high pH, the nitrile hydrolyzes to the amide faster than the amidoxime forms. |

| The "Solubility Wall" | Reaction slurry never clears; low conversion despite long reaction times. | Solvent Mismatch. The starting material (4-cyanobenzamide) is highly insoluble in pure ethanol. It requires a specific aqueous/alcohol ratio or a polar aprotic co-solvent. |

| The "Tiemann Collapse" | Product turns brown/oily upon drying; melting point is depressed. | Thermal Instability. Amidoximes are thermally unstable. Heating the isolated solid or boiling the reaction too vigorously can trigger a Tiemann rearrangement or decomposition. |

The Reaction Mechanism & Critical Control Points

To fix the yield, you must control the equilibrium. The reaction is not a simple displacement; it is a step-wise addition that requires the free base of hydroxylamine.

Figure 1: Reaction pathway highlighting the competition between product formation and hydrolysis.

Optimized Protocols

Do not use a generic "nitrile-to-amidoxime" recipe. Use Protocol A for standard laboratory synthesis (1g - 50g scale). Use Protocol B only if Protocol A fails due to steric hindrance or extreme insolubility.

Protocol A: The "Buffered Suspension" Method (Recommended)

Rationale: Uses Potassium Carbonate (K₂CO₃) instead of NaOH to maintain a milder pH, preventing hydrolysis of the existing amide group.

Reagents:

-

4-Cyanobenzamide (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl) (3.0 eq) — Must be fresh/dry.

-

Potassium Carbonate (K₂CO₃) (1.5 eq) — Molar ratio relative to NH₂OH·HCl is 0.5:1 to release free base.

-

Solvent: Ethanol/Water (2:1 v/v).

Step-by-Step:

-

Activation: Dissolve NH₂OH·HCl and K₂CO₃ in the minimum amount of water. Stir for 15 mins until gas evolution (CO₂) ceases.

-

Addition: Add the ethanol. A white precipitate (KCl) will form. Do not filter yet.

-

Substrate: Add 4-cyanobenzamide to the slurry.

-

Reaction: Heat to reflux (approx. 78°C) for 6-12 hours.

-

Checkpoint: The reaction mixture should become homogeneous (clear) as the nitrile converts to the more polar amidoxime, then potentially precipitate again as the product saturates the solution.

-

-

Workup (Critical for Yield):

-

Evaporate ethanol under reduced pressure (Rotavap) at <50°C . Do not distill to dryness.

-

Add cold water (5x volume of original reaction).

-

Adjust pH to ~7-8 if necessary.

-

Filter the white solid. Wash with ice-cold water.

-

Drying: Dry in a vacuum oven at 45°C . Do not exceed 50°C to avoid decomposition.

-